Serratezomine C
CAS No.:
Cat. No.: VC1867301
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H25NO3 |
---|---|
Molecular Weight | 279.37 g/mol |
IUPAC Name | (1S,2S,10S,12S,13S,15R)-2,12-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |
Standard InChI | InChI=1S/C16H25NO3/c1-10-8-12-14(19)13(18)11-4-2-6-17-7-3-5-16(12,20)15(11,17)9-10/h10-12,14,19-20H,2-9H2,1H3/t10-,11-,12+,14+,15+,16+/m1/s1 |
Standard InChI Key | KITFSJIJZBWBGW-VFOYXYCLSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H](C(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O)O |
Canonical SMILES | CC1CC2C(C(=O)C3CCCN4C3(C1)C2(CCC4)O)O |
Introduction
Basic Characteristics and Chemical Identity
Serratezomine C is a tetracyclic alkaloid with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol. The compound is formally known by its IUPAC name (1S,2S,10S,12S,13S,15R)-2,12-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one . The structure of Serratezomine C features a complex tetracyclic framework with multiple stereocenters, which contributes to its unique biological properties and synthetic challenges.
The compound was first identified and isolated from Lycopodium serratum var. serratum (also known as Huperzia serrata), a club moss species with historical use in traditional medicine practices . As a member of the Lycopodium alkaloid family, Serratezomine C shares structural similarities with other compounds in this class while maintaining distinctive features that set it apart.
Chemical Identifiers and Properties
Table 1: Chemical Identifiers and Properties of Serratezomine C
Property | Value |
---|---|
Molecular Formula | C16H25NO3 |
Molecular Weight | 279.37 g/mol |
PubChem CID | 10636398 |
IUPAC Name | (1S,2S,10S,12S,13S,15R)-2,12-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one |
InChI | InChI=1S/C16H25NO3/c1-10-8-12-14(19)13(18)11-4-2-6-17-7-3-5-16(12,20)15(11,17)9-10/h10-12,14,19-20H,2-9H2,1H3/t10-,11-,12+,14+,15+,16+/m1/s1 |
InChIKey | KITFSJIJZBWBGW-VFOYXYCLSA-N |
SMILES | C[C@@H]1C[C@H]2C@@HO |
Structural Features and Chemical Characteristics
Serratezomine C possesses a complex tetracyclic skeleton with multiple stereogenic centers, making it a challenging target for synthetic chemists. The compound contains two hydroxyl groups at positions C-2 and C-12, a ketone group at C-11, and a nitrogen-containing heterocyclic system that forms part of its intricate structure .
The stereochemistry of Serratezomine C is particularly noteworthy, with specific configurations at positions C-1(S), C-2(S), C-10(S), C-12(S), C-13(S), and C-15(R). This precise spatial arrangement of atoms contributes significantly to the compound's biological activity and has been a focus of structural elucidation studies .
Spectroscopic Properties
Circular dichroism (CD) spectroscopy has been employed to determine the absolute configuration of Serratezomine C. According to research findings, the compound exhibits a positive cotton effect at around 292 nm and a negative cotton effect at approximately 230 nm . These spectroscopic characteristics have been utilized to confirm the stereochemical assignments and compare Serratezomine C with structurally related compounds.
Natural Sources and Isolation
Serratezomine C has been primarily isolated from the plant species Huperzia serrata (also known as Chinese club moss or Qian Ceng Ta) . This plant has a long history of use in traditional Chinese medicine for various ailments, particularly those related to cognitive function.
The isolation of Serratezomine C typically involves extraction of plant material with organic solvents, followed by various chromatographic techniques for purification. The relatively low concentration of this compound in natural sources makes its isolation challenging, which has spurred interest in developing synthetic routes to obtain larger quantities for further studies .
Distribution in Plant Species
Within the Lycopodiaceae family, several species have been found to contain Lycopodium alkaloids, with Huperzia serrata and Lycopodium japonicum being particularly rich sources of these compounds . Serratezomine C has been cataloged as one of the 132 compounds identified from Lycopodium japonicum, highlighting its presence across multiple species within this plant family .
Related Compounds and Structural Relationships
Serratezomine C is part of a larger family of Lycopodium alkaloids, with several structurally related compounds identified from the same natural sources. Understanding these relationships provides context for the study of Serratezomine C and insights into structure-activity relationships.
Position Within Lycopodium Alkaloid Classification
The Lycopodium alkaloids are typically classified into four major structural types: lycopodine, lycodine, fawcettimine, and phlegmarine . Serratezomine C belongs to the lycopodine class, characterized by a tetracyclic skeleton with a nitrogen bridge . This classification helps researchers understand the biosynthetic relationships between different alkaloids and provides a framework for predicting biological activities based on structural features.
Future Research Directions and Applications
Given the unique structural features and potential biological activities of Serratezomine C, several promising research directions can be identified:
Therapeutic Development
The anticholinesterase activity associated with Lycopodium alkaloids positions Serratezomine C as a potential lead compound for the development of therapies targeting neurodegenerative disorders such as Alzheimer's disease. Further investigation of its specific mechanism of action and structure-activity relationships could lead to the design of more potent and selective drug candidates .
Synthetic Methodology
The complex architecture of Serratezomine C presents ongoing challenges and opportunities for synthetic organic chemists. Development of more efficient routes to access this compound and its analogs would facilitate deeper biological studies and potential medicinal applications. Approaches such as diversity-oriented synthesis, inspired by the functional group pairing patterns in Lycopodium alkaloids, offer promising avenues for exploration .
Biological Evaluation
Comprehensive assessment of the biological activities of Serratezomine C, including detailed studies of its anticholinesterase activity, cytotoxicity against various cancer cell lines, and potential neuroprotective effects, would provide valuable insights into its therapeutic potential. Such studies would benefit from access to larger quantities of the compound, further emphasizing the importance of synthetic efforts.
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